

# Application Notes and Protocols for SH003

## Treatment in Cancer Cell Lines

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### Compound of Interest

Compound Name: SN003

Cat. No.: B1663702

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These application notes provide a comprehensive overview of the in vitro effects of SH003, a traditional herbal formulation, on various cancer cell lines. The protocols detailed below are based on methodologies reported in peer-reviewed literature and are intended to serve as a guide for investigating the anti-cancer properties of SH003.

## Summary of SH003 Anti-Cancer Activity

SH003 has demonstrated significant anti-cancer effects across a range of cancer cell lines, including oral, breast, lung, prostate, cervical, and gastric cancers.<sup>[1]</sup> Its mechanism of action is multi-faceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy (a cellular degradation process).<sup>[1]</sup> Furthermore, SH003 has been shown to modulate key signaling pathways involved in cancer progression, notably the EGFR-STAT3 and ERK pathways.<sup>[1]</sup>

## Data Presentation: In Vitro Efficacy of SH003

The following table summarizes the dose-dependent effect of SH003 on the viability of various cancer cell lines as determined by MTT assay. The IC<sub>50</sub> value represents the concentration of a drug that is required for 50% inhibition in vitro.

Cell Line	Cancer Type	Time Point (hours)	IC50 / Effective Concentration (µg/mL)	Reference
YD-8	Oral Squamous Carcinoma	72	Significant viability decrease at 100-500	<a href="#">[2]</a>
YD-9	Oral Squamous Carcinoma	72	Significant viability decrease at 100-500	<a href="#">[2]</a>
YD-38	Oral Squamous Carcinoma	72	Significant viability decrease at 100-500	<a href="#">[2]</a>
A549	Non-Small Cell Lung Cancer	24, 48, 72	Dose-dependent viability decrease up to 500	<a href="#">[3]</a>
H460	Non-Small Cell Lung Cancer	24, 48, 72	Dose-dependent viability decrease up to 500	<a href="#">[3]</a>
HCC827	Non-Small Cell Lung Cancer	24, 48, 72	Dose-dependent viability decrease up to 500	<a href="#">[3]</a>

## Experimental Protocols

### Cell Culture and SH003 Treatment

This protocol outlines the general procedure for culturing cancer cell lines and treating them with SH003.

Materials:

- Cancer cell line of interest (e.g., YD-8, A549)

- Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
- SH003 (stock solution prepared in a suitable solvent like DMSO)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Cell culture flasks, plates, and other sterile consumables
- Incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Culture the cancer cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- When cells reach 70-80% confluency, detach them using Trypsin-EDTA.
- Seed the cells into 96-well plates (for MTT assay) or 6-well plates (for Western blotting) at a predetermined density.
- Allow the cells to adhere overnight.
- Prepare various concentrations of SH003 by diluting the stock solution in a complete growth medium. A vehicle control (medium with the same concentration of DMSO used for the highest SH003 concentration) should also be prepared.
- Remove the old medium from the cell culture plates and replace it with the medium containing different concentrations of SH003 or the vehicle control.
- Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

## Cell Viability Assessment (MTT Assay)

This protocol describes how to determine the effect of SH003 on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

**Materials:**

- Cells treated with SH003 in a 96-well plate
- MTT solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

**Procedure:**

- After the desired incubation time with SH003, add 20  $\mu$ L of MTT solution to each well of the 96-well plate.
- Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Carefully remove the medium from each well without disturbing the formazan crystals.
- Add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.

## Protein Expression Analysis (Western Blotting)

This protocol is for analyzing the expression of key proteins in signaling pathways affected by SH003.

**Materials:**

- Cells treated with SH003 in 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors

- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-STAT3, anti-p-STAT3, anti-ERK, anti-p-ERK, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

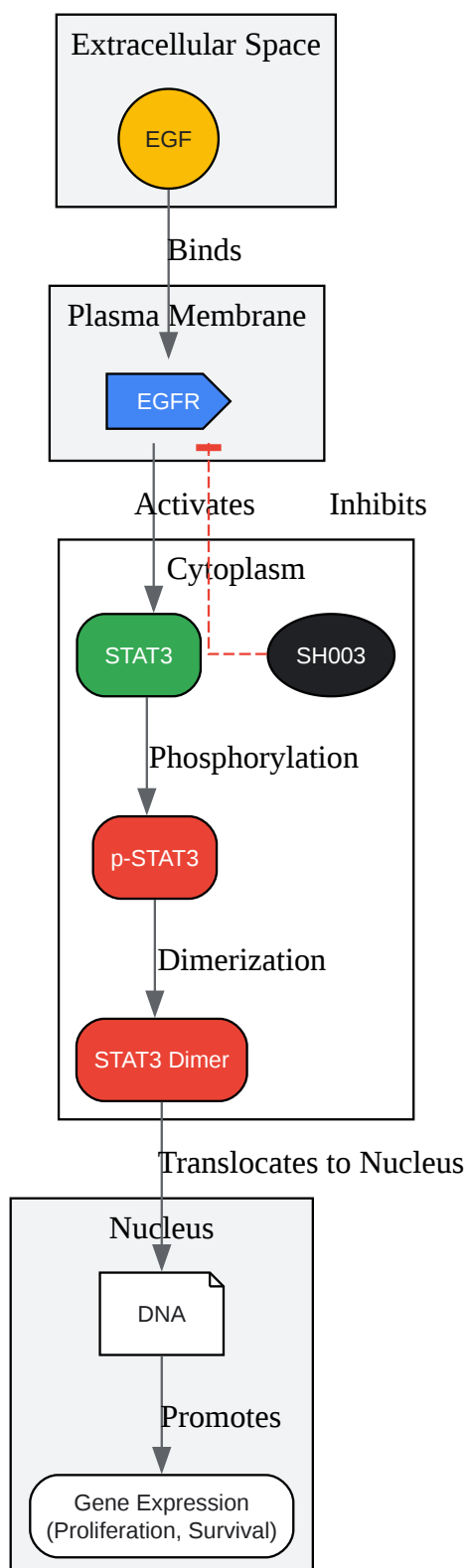
- After SH003 treatment, wash the cells with ice-cold PBS.
- Lyse the cells with RIPA buffer and collect the cell lysates.
- Determine the protein concentration of each lysate using the BCA protein assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.
- Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

## Mandatory Visualizations

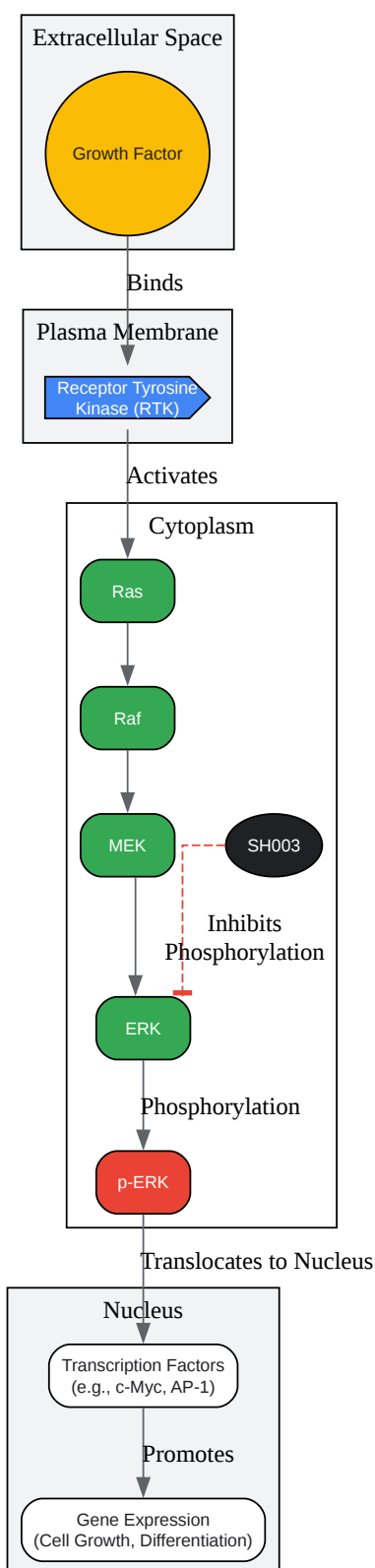
### Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by SH003.



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Caption: EGFR-STAT3 signaling pathway and the inhibitory effect of SH003.

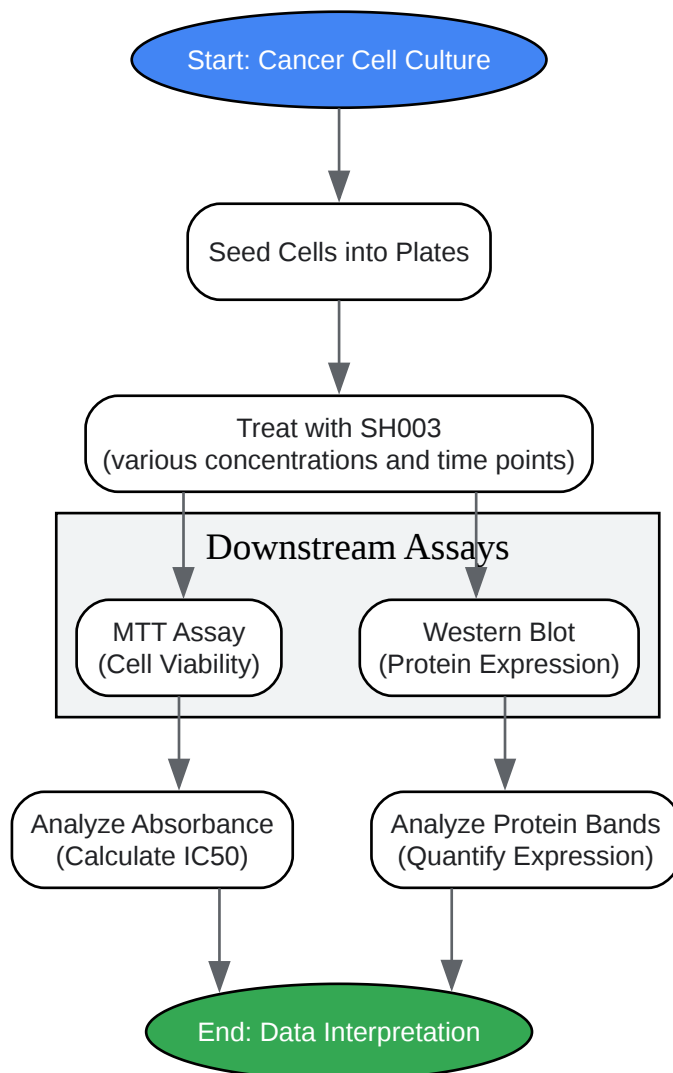


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Caption: ERK signaling pathway and the inhibitory effect of SH003.



## Experimental Workflow



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Caption: General experimental workflow for evaluating SH003 efficacy.

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## References

- 1. Anticancer effects of SH003 and its active component Cucurbitacin D on oral cancer cell lines via modulation of EMT and cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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